2-amino-4-methylcyclohexan-1-olhydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-methylcyclohexan-1-ol hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methylcyclohexan-1-ol hydrochloride typically involves the reduction of 2-amino-4-methylcyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methylcyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
2-amino-4-methylcyclohexan-1-ol hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-4-methylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, or changes in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylcyclohexan-1-ol: Similar structure but without the hydrochloride salt.
2-amino-4-methylcyclohexanone: The ketone precursor used in the synthesis of the hydrochloride salt.
Uniqueness
2-amino-4-methylcyclohexan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and its solubility in polar solvents. This makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2-amino-4-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h5-7,9H,2-4,8H2,1H3;1H |
InChI Key |
HCGZVFOWLVNVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.